molecular formula C20H21N3O5 B4534493 methyl N-({2-[(8-quinolinyloxy)methyl]-1,3-oxazol-4-yl}carbonyl)-L-valinate

methyl N-({2-[(8-quinolinyloxy)methyl]-1,3-oxazol-4-yl}carbonyl)-L-valinate

Cat. No. B4534493
M. Wt: 383.4 g/mol
InChI Key: DTTVPTWYHJCQGT-KRWDZBQOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound methyl N-({2-[(8-quinolinyloxy)methyl]-1,3-oxazol-4-yl}carbonyl)-L-valinate is a chemically synthesized molecule that demonstrates potential for various applications due to its unique structure, which includes a quinoline moiety known for its pharmacological activities. This compound is part of a broader class of chemicals that have been explored for their chemical and physical properties, as well as their potential uses in different fields of science.

Synthesis Analysis

The synthesis of related quinoline derivatives typically involves multiple steps, starting from 8-hydroxyquinoline reacting with methyl chloroacetate to produce methyl 2-(quinolin-8-yloxy) acetate. This intermediate can undergo further reactions, such as condensation with hydrazine hydrate, to afford carbohydrazide derivatives. These derivatives can then undergo cyclization to yield various functionalized quinoline compounds (Saeed, Abbas, Ibrar, & Bolte, 2014).

Molecular Structure Analysis

Quinoline derivatives' molecular structures are characterized by spectroscopic techniques, including NMR and X-ray crystallography. These methods provide detailed information about the atomic arrangement and confirm the structures of synthesized compounds. For instance, specific quinoline derivatives have been confirmed using X-ray crystallography to illustrate their conformation and molecular geometry (Gonçalves et al., 2011).

Chemical Reactions and Properties

Quinoline derivatives undergo various chemical reactions, including cyclization, oxidation, and interactions with metal ions. These reactions are essential for modifying the chemical structure and properties of the compounds for specific applications. For example, a novel aromatic amino acid derivative of quinoline was synthesized as a potential chemosensor for metal ions, demonstrating the versatility of quinoline derivatives in chemical synthesis (Guzow et al., 2004).

Physical Properties Analysis

The physical properties of quinoline derivatives, such as solubility, melting point, and crystalline structure, are closely related to their molecular structure. These properties are crucial for determining the compound's suitability for various applications, including its potential use in material science and pharmaceuticals.

Chemical Properties Analysis

The chemical properties, including reactivity with other compounds, stability under different conditions, and the ability to form complexes with metals, are significant for the practical application of quinoline derivatives. Studies have shown that these compounds can interact with metal ions, forming complexes that are useful in catalysis and as sensors (Guzow et al., 2010).

properties

IUPAC Name

methyl (2S)-3-methyl-2-[[2-(quinolin-8-yloxymethyl)-1,3-oxazole-4-carbonyl]amino]butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O5/c1-12(2)17(20(25)26-3)23-19(24)14-10-28-16(22-14)11-27-15-8-4-6-13-7-5-9-21-18(13)15/h4-10,12,17H,11H2,1-3H3,(H,23,24)/t17-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTTVPTWYHJCQGT-KRWDZBQOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)OC)NC(=O)C1=COC(=N1)COC2=CC=CC3=C2N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)OC)NC(=O)C1=COC(=N1)COC2=CC=CC3=C2N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl N-({2-[(8-quinolinyloxy)methyl]-1,3-oxazol-4-yl}carbonyl)-L-valinate
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methyl N-({2-[(8-quinolinyloxy)methyl]-1,3-oxazol-4-yl}carbonyl)-L-valinate
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methyl N-({2-[(8-quinolinyloxy)methyl]-1,3-oxazol-4-yl}carbonyl)-L-valinate
Reactant of Route 4
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methyl N-({2-[(8-quinolinyloxy)methyl]-1,3-oxazol-4-yl}carbonyl)-L-valinate
Reactant of Route 5
Reactant of Route 5
methyl N-({2-[(8-quinolinyloxy)methyl]-1,3-oxazol-4-yl}carbonyl)-L-valinate
Reactant of Route 6
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methyl N-({2-[(8-quinolinyloxy)methyl]-1,3-oxazol-4-yl}carbonyl)-L-valinate

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